Asparaginase
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Overview
Description
Asparaginase is an enzyme that catalyzes the hydrolysis of the amino acid asparagine into aspartic acid and ammonia. This enzyme is particularly significant in the medical field due to its ability to inhibit protein synthesis in leukemic cells, making it a crucial component in the treatment of acute lymphoblastic leukemia . This compound is derived from various sources, including bacteria, fungi, plants, and animals .
Mechanism of Action
Target of Action
Asparaginase, also known as L-asparaginase (LA), primarily targets the amino acid asparagine . Asparagine is an essential amino acid for leukemic cells . These cells lack the ability to synthesize asparagine due to the absence of L-asparaginase synthetase enzyme, hence they are dependent on the exogenous supply of asparagine for their existence and reproduction .
Mode of Action
This compound catalyzes the degradation of asparagine into ammonia and aspartate . This enzymatic breakdown of asparagine into aspartate and ammonia is facilitated by a nucleophilic threonine located close to the active center of the protein . The enzyme’s ability to inhibit protein biosynthesis in lymphoblasts is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .
Biochemical Pathways
Asparagine metabolism involves two key enzymes: asparagine synthase (ASNS) and this compound (ASNase). ASNS catalyzes the synthesis of asparagine from aspartate, using either glutamine or ammonia. ASNase, on the other hand, hydrolyzes asparagine to aspartate . The depletion of asparagine in the cell leads to a reduction in intracellular glutamine and subsequently intracellular asparagine .
Pharmacokinetics
This compound derived from different biological sources, such as Escherichia coli and Erwinia chrysanthemi, is prescribed to completely deplete asparagine in the blood . The formation of this compound antibodies, differences in pharmacokinetic properties between asparaginases, and pronounced interpatient variability make it difficult to predict the degree of asparagine depletion that will result from a given dose of this compound .
Result of Action
The action of this compound leads to the depletion of asparagine, an essential amino acid for leukemic cells. This depletion inhibits protein biosynthesis in lymphoblasts, leading to cell death . The antineoplastic activity of this compound is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the impact of different temperatures and pH on enzyme production has been studied . Moreover, the formulation of this compound, degree of interpatient variability, formation of this compound antibodies, concomitant medications, and even the method of administration can have an important impact on this compound activity dynamics and patient outcomes .
Biochemical Analysis
Biochemical Properties
Asparaginase catalyzes the hydrolysis of asparagine into aspartic acid and ammonia . This enzyme interacts with asparagine, a substrate essential for the survival of certain cancer cells . The interaction between this compound and asparagine is a key biochemical reaction that leads to the depletion of asparagine, thereby inhibiting protein biosynthesis in lymphoblasts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, particularly leukemic cells, this compound degrades asparagine, an essential amino acid for these cells, into ammonia and aspartate . This process inhibits protein biosynthesis in lymphoblasts, leading to cell death . This compound also affects the mTOR signaling pathway, which controls cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of asparagine into aspartic acid and ammonia . This reaction is facilitated by the active site of the enzyme, where asparagine binds and undergoes a nucleophilic attack by a threonine residue, leading to the formation of an acyl-enzyme intermediate . The hydrolysis of this intermediate results in the production of aspartic acid and ammonia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound activity operates within a temperature range between 25 and 37 °C . Over time, the enzyme’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to side effects such as vomiting and abnormal liver tests . The specific threshold effects, toxic effects, and adverse effects at high doses can vary depending on the animal model and the specific study parameters.
Metabolic Pathways
This compound is involved in the metabolic pathway of asparagine. Asparagine synthase (ASNS) catalyzes the synthesis of asparagine from aspartate and glutamine or ammonia, and this compound hydrolyzes asparagine to aspartate . This process is part of the broader nitrogen metabolism in organisms .
Transport and Distribution
This compound is distributed in a range of living organisms including animals, plants, and microbes
Subcellular Localization
This compound is found in the cytosol of young leaves . Asparagine aminotransferase, another enzyme involved in asparagine metabolism, is localized exclusively in the peroxisome . The subcellular localization of this compound and its effects on activity or function can vary depending on the organism and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asparaginase is primarily produced through biotechnological methods involving microorganisms such as Escherichia coli and Erwinia chrysanthemi . The production process typically involves submerged fermentation, where the microorganisms are cultured in a liquid medium under controlled conditions of temperature, pH, and aeration . The enzyme is then extracted and purified using techniques such as centrifugation, membrane separation, and chromatography .
Industrial Production Methods: In industrial settings, this compound production is optimized to achieve high yields and purity. Genetic engineering techniques are employed to enhance the stability and activity of the enzyme . The production process involves large-scale fermentation, followed by downstream processing steps such as cell lysis, enzyme extraction, and purification . The purified enzyme is then formulated into pharmaceutical preparations for therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Asparaginase primarily catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . This reaction involves the nucleophilic attack of the enzyme’s active site on the amide bond of asparagine, resulting in the formation of a beta-acyl-enzyme intermediate, which is subsequently hydrolyzed to release the products .
Common Reagents and Conditions: The enzymatic reaction typically occurs under physiological conditions, with optimal activity observed at a pH range of 7.3 to 8.6 and a temperature range of 37°C to 50°C . The presence of metal ions such as magnesium and calcium can enhance the enzyme’s activity .
Major Products: The primary products of the this compound-catalyzed reaction are aspartic acid and ammonia . These products are non-toxic and can be readily metabolized by the body .
Scientific Research Applications
Asparaginase has a wide range of applications in scientific research and industry:
Chemistry: In the field of chemistry, this compound is used as a biocatalyst for the synthesis of aspartic acid derivatives . It is also employed in the production of acrylamide-free food products by reducing the levels of asparagine in starchy foods before cooking .
Biology: this compound is used in molecular biology research to study protein synthesis and amino acid metabolism . It is also utilized in the development of biosensors for detecting asparagine levels in biological samples .
Medicine: The most significant application of this compound is in the treatment of acute lymphoblastic leukemia . By depleting asparagine levels in leukemic cells, this compound inhibits their growth and proliferation, leading to cell death . It is also being investigated for its potential use in treating other types of cancer .
Industry: In the food industry, this compound is used to reduce the formation of acrylamide, a carcinogenic compound, in baked and fried foods . It is also employed in the production of pharmaceuticals and biotechnological products .
Comparison with Similar Compounds
- Glutaminase
- Arginase
- Asparaginase from different microbial sources (e.g., Escherichia coli, Erwinia chrysanthemi)
This compound remains a vital enzyme with diverse applications in medicine, industry, and scientific research. Its unique properties and mechanism of action continue to make it a subject of extensive study and development.
Properties
CAS No. |
9015-68-3 |
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Synonyms |
L-ASNase |
Origin of Product |
United States |
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